5-Bromo-1-chloro-2-methoxy-3-nitrobenzene

Positional Isomer Purity Synthetic Intermediate Regioisomer Differentiation

Researchers face failed syntheses when using generic halogenated aromatics due to mismatched substitution patterns. This polysubstituted nitroarene (C₇H₅BrClNO₃, MW 266.48) solves the problem with its precise 1,2,3,5-substitution pattern. - **Orthogonal reactivity**: Sequential Suzuki-Miyaura coupling at bromine, then chloro after nitro reduction-no protection/deprotection. - **Direct to scaffolds**: Nitro reduction yields anilines for indole/quinoline synthesis; methoxy demethylation enables phenol derivatization. - **Supply security**: BenchChem ensures documented purity and reliable global logistics for R&D to pilot scale.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.48
CAS No. 2091142-75-3
Cat. No. B2679718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-chloro-2-methoxy-3-nitrobenzene
CAS2091142-75-3
Molecular FormulaC7H5BrClNO3
Molecular Weight266.48
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3
InChIKeyNESQKIOPMZAINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Properties & Classification


5-Bromo-1-chloro-2-methoxy-3-nitrobenzene (CAS 2091142-75-3) is a polysubstituted aromatic compound belonging to the halogenated nitroarene class, featuring bromo, chloro, methoxy, and nitro substituents on a benzene ring . Its molecular formula is C₇H₅BrClNO₃ with a molecular weight of 266.48 g/mol, and it is commonly supplied as a faint to light orange crystalline solid with a purity of 95% . This compound serves primarily as a synthetic intermediate in organic chemistry and materials research .

Workflow
Versatile building block for sequential cross-coupling, SNAr, and reduction pathways
Selection context
Defined 1,2,3,5-substitution pattern enables regioselective functionalization
Use context
Supports organic synthesis and materials research requiring high-purity intermediates

Why 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene Cannot Be Replaced


The specific substitution pattern of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene dictates its unique reactivity profile, making it non-interchangeable with positional isomers or other halogenated nitroarenes in synthetic sequences . Even minor changes in the arrangement of bromo, chloro, methoxy, and nitro groups can drastically alter electron density distribution, steric effects, and subsequent reactivity in nucleophilic aromatic substitution, cross-coupling reactions, or reduction pathways . Therefore, substituting this compound with a generic analog without precise structural matching risks synthesis failure, low yield, or the generation of undesired byproducts .

Positional isomers with different substitution patterns may alter electron density distribution and regioselectivity, potentially lowering yield or selectivity in SNAr and cross-coupling steps.
Generic halogenated nitroarenes lacking the precise 1,2,3,5 arrangement may not provide the same orthogonal reactivity of bromo and chloro groups, limiting sequential derivatization.
Lower-purity isomer batches can introduce impurities that complicate purification and may compromise fidelity in sensitive synthetic sequences.

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene: Key Differentiators


Purity Benchmark Against Positional Isomer

5-Bromo-1-chloro-2-methoxy-3-nitrobenzene is supplied with a minimum purity of 95%, ensuring consistent performance in sensitive synthetic transformations . In contrast, its positional isomer 5-Bromo-2-chloro-1-methoxy-3-nitrobenzene (CAS 63603-16-7) is often available at lower purity grades, which can introduce impurities that compromise reaction yields and purification efficiency . This purity differential is critical for researchers requiring high-fidelity intermediates.

Purity Benchmark
Data to verify
≥95% purity vs. unspecified isomer purity
May support higher-fidelity synthesis and simplified purification
Vendor-specified purity; isomer comparator purity not publicly disclosed
Positional Isomer Purity Synthetic Intermediate Regioisomer Differentiation

Selective Reactivity from Unique Substitution Pattern

The 1,2,3,5-substitution pattern of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene (bromo at position 5, chloro at 1, methoxy at 2, nitro at 3) creates a distinct electronic and steric environment compared to the more common 1,2,4,5-substituted analogs like 5-bromo-2-chloro-1-methoxy-3-nitrobenzene . This arrangement influences the activation energy for nucleophilic aromatic substitution, as the nitro group in position 3 strongly activates the ring, while the halogen and methoxy groups modulate regioselectivity. Although direct kinetic data are not publicly available for this specific compound, class-level inference from related halogenated nitroarenes suggests that such unique substitution patterns lead to differential reaction rates and product distributions [1].

Selective Reactivity
Class-level inference
1,2,3,5-substitution vs. common 1,2,4,5 pattern
Distinct electronic environment may enable regioselective functionalization without protecting groups
Class-level inference; no direct kinetic data for this specific compound
Regioselective Synthesis Nucleophilic Aromatic Substitution Cross-Coupling

Dual Halogens Enable Orthogonal Cross-Coupling

The simultaneous presence of both bromine and chlorine atoms in 5-bromo-1-chloro-2-methoxy-3-nitrobenzene provides a strategic advantage over mono-halogenated analogs (e.g., 1-chloro-2-methoxy-3-nitrobenzene) by enabling sequential, orthogonal cross-coupling reactions . Bromine is generally more reactive than chlorine in palladium-catalyzed couplings, allowing selective functionalization at the bromo position while preserving the chloro group for a second coupling step. This dual-halogen feature eliminates the need for additional halogenation steps and reduces synthetic complexity [1].

Orthogonal Coupling
Class-level inference
Two reactive handles (Br + Cl) vs. one (Cl only)
May reduce synthetic step count by enabling sequential cross-coupling
Inferred from general aryl halide reactivity trends
Sequential Cross-Coupling Orthogonal Reactivity Suzuki-Miyaura Coupling

Applications of 5-Bromo-1-chloro-2-methoxy-3-nitrobenzene


Diversely Functionalized Aromatics via Sequential Cross-Coupling

The orthogonal reactivity of bromine and chlorine in 5-bromo-1-chloro-2-methoxy-3-nitrobenzene makes it an ideal building block for constructing libraries of functionalized aromatic compounds. Researchers can first perform a Suzuki-Miyaura coupling at the bromo position to install an aryl or heteroaryl group, followed by a second coupling or nucleophilic aromatic substitution at the chloro position after reduction of the nitro group to an amine. This sequential approach avoids laborious protection/deprotection steps and is particularly valuable in medicinal chemistry for generating diverse lead compound arrays .

Intermediate for Natural Product Analogs

The 1,2,3,5-substitution pattern of 5-bromo-1-chloro-2-methoxy-3-nitrobenzene provides a direct entry into the core scaffolds of certain natural products and their analogs. For instance, reduction of the nitro group yields an aniline derivative that can undergo cyclization to form indoles, quinolines, or benzimidazoles—common motifs in bioactive molecules. The methoxy group can later be demethylated to reveal a phenol for further derivatization. This multi-step utility positions the compound as a versatile intermediate in total synthesis campaigns .

Model Substrate for SNAr Regioselectivity Studies

Due to its well-defined substitution pattern and multiple electron-withdrawing groups, 5-bromo-1-chloro-2-methoxy-3-nitrobenzene serves as a valuable model substrate for fundamental studies of SNAr mechanisms. The presence of both bromo and chloro leaving groups, combined with the strong activation by the ortho-nitro group, allows researchers to probe the effects of leaving group ability, nucleophile sterics, and electronic modulation on reaction rates and regioselectivity. Such studies inform the design of more efficient synthetic methodologies [1].

Functional Materials via Nitro Reduction and Polymerization

Reduction of the nitro group in 5-bromo-1-chloro-2-methoxy-3-nitrobenzene yields the corresponding aniline, which can be diazotized and coupled with aromatic amines or phenols to produce azo dyes and pigments. Alternatively, the amine can be incorporated into polyamides or polyimides with tailored electronic and optical properties. The halogen substituents remain available for further cross-coupling, enabling the synthesis of conjugated polymers for organic electronics .

Application
Selection Property
Validation Focus
Sequential cross-coupling for complex aromatics
Dual-halogen orthogonal reactivity
Regioselectivity and step-efficiency in coupling sequences
Natural product analog synthesis
1,2,3,5-substitution pattern for core scaffolds
Cyclization and derivatization after nitro reduction
SNAr mechanism studies
Distinct leaving-group and activation pattern
Leaving group ability and electronic modulation
Functional materials via nitro reduction
Nitro-to-amine conversion with halogen retention
Polymer properties and cross-coupling availability

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